Methyl 4-[3-(butan-2-ylamino)propoxy]benzoate;oxalic acid
Overview
Description
“Methyl 4-[3-(sec-butylamino)propoxy]benzoate oxalate” is a chemical compound. Its molecular formula is C15H23NO3 . It is related to “Methyl 4-(butylamino)benzoate” which has a molecular formula of C12H17NO2 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-[3-(sec-butylamino)propoxy]benzoate oxalate” can be represented by its InChI string:InChI=1S/C12H17NO2/c1-3-4-9-13-11-7-5-10 (6-8-11)12 (14)15-2/h5-8,13H,3-4,9H2,1-2H3
. This string represents the molecule’s structure in terms of the connectivity and stereochemistry of its atoms. Physical and Chemical Properties Analysis
“Methyl 4-[3-(sec-butylamino)propoxy]benzoate oxalate” has a molecular weight of 265.348 Da . Its related compound, “Methyl 4-(butylamino)benzoate”, has a molecular weight of 207.27 g/mol, a XLogP3 of 3.7, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 6 .Scientific Research Applications
Hydroxyl and Alkoxyl Radical Generation
Studies have detailed the conditions under which specific radical species, such as hydroxyl and alkoxyl radicals, can be generated using iron-chelate compounds like ferrous bipyridyl. These radicals play significant roles in various chemical reactions, including oxidation processes and the investigation of radical scavenging mechanisms (Winston et al., 1983).
Pharmacological Research
Research on nonpeptide angiotensin II receptor antagonists, such as L-163,017, has explored their effects on blood pressure and their potential as antihypertensive agents. These studies contribute to the development of new therapeutic agents for hypertension (Kivlighn et al., 1995).
Herbicide Development
The synthesis and labeling of herbicidal compounds, such as ZJ0273, for weed control in agriculture have been explored. Labeled compounds are essential for understanding the environmental behavior, mode of action, and metabolism of herbicides (Yang et al., 2008).
Polymer Science
Research into azo polymers and ferroelectric side chain liquid crystalline polysiloxanes has revealed potential applications in reversible optical storage and the development of materials with unique thermal and electro-optical properties. These studies contribute to the advancement of materials science, particularly in the fields of data storage and smart materials (Meng et al., 1996); (Hsiue et al., 1995).
Organic Synthesis
Studies on the synthesis of complex organic molecules, such as those involving the regiocontrol by fluorine in the synthesis of methyl 2,6-difluoro-4-(pivaloylamino)benzoate and related compounds, provide insights into the methodologies for constructing specific organic frameworks. These findings have implications for the development of pharmaceuticals and other functional organic materials (Thornton et al., 1990).
Properties
IUPAC Name |
methyl 4-[3-(butan-2-ylamino)propoxy]benzoate;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.C2H2O4/c1-4-12(2)16-10-5-11-19-14-8-6-13(7-9-14)15(17)18-3;3-1(4)2(5)6/h6-9,12,16H,4-5,10-11H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQRNSFCBDUCGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC1=CC=C(C=C1)C(=O)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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